4-(4-Fluorophenyl)-3-piperidinemethanol

Catalog No.
S3404296
CAS No.
216690-19-6
M.F
C12H16FNO
M. Wt
209.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)-3-piperidinemethanol

CAS Number

216690-19-6

Product Name

4-(4-Fluorophenyl)-3-piperidinemethanol

IUPAC Name

[4-(4-fluorophenyl)piperidin-3-yl]methanol

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2

InChI Key

IBOPBHBOBJYXTD-UHFFFAOYSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO

4-(4-Fluorophenyl)-3-piperidinemethanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorophenyl group and a hydroxymethyl group. Its molecular formula is C19H22FNOC_{19}H_{22}FNO with a molecular mass of approximately 299.38 g/mol. The compound is notable for its potential pharmaceutical applications, particularly in the development of antidepressants and other therapeutic agents.

N-Desmethylparoxetine is believed to share some of the same mechanisms of action as paroxetine, although its potency might be lower [, ]. SSRIs like paroxetine work by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. By increasing serotonin levels in the synaptic cleft, these drugs can help alleviate symptoms of depression and anxiety.

The extent to which N-Desmethylparoxetine contributes to the overall therapeutic effect of paroxetine is a subject of ongoing research. Some studies suggest that it may play a role, while others indicate a minimal contribution [, ].

Chemical Identity

4-(4-Fluorophenyl)-3-piperidinemethanol, also known as N-Desmethylparoxetine, is a chemical compound derived from the selective serotonin reuptake inhibitor (SSRI) paroxetine. SSRIs are a class of antidepressant medications that work by increasing the levels of serotonin in the brain. N-Desmethylparoxetine is a metabolite of paroxetine, meaning it is a substance formed by the body's breakdown of the drug [].

Research Focus

N-Desmethylparoxetine has been the subject of scientific research due to its potential role in the therapeutic effects of paroxetine. While paroxetine is the active ingredient in medication, N-Desmethylparoxetine may also contribute to its antidepressant activity or even have its own distinct effects [].

Metabolic Studies

Research has explored the pharmacokinetics of N-Desmethylparoxetine, investigating how the body absorbs, distributes, metabolizes, and excretes the compound. Understanding these processes is crucial for determining its potential clinical significance [].

Role in Pharmacology

Studies have examined the pharmacological properties of N-Desmethylparoxetine, including its interaction with neurotransmitter systems and potential mechanisms of action. This research helps to elucidate the contribution of N-Desmethylparoxetine to the overall effects of paroxetine treatment [].

The chemical reactivity of 4-(4-Fluorophenyl)-3-piperidinemethanol includes various types of reactions:

  • Reduction Reactions: The compound can undergo reductions to yield various derivatives, such as 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, which can be synthesized through the reduction of corresponding carbonyl compounds .
  • Substitution Reactions: The presence of the hydroxymethyl group allows for further substitution reactions, which can modify the piperidine ring or introduce other functional groups .
  • Fluorination: The fluorine atom in the para position of the phenyl ring can be involved in electrophilic aromatic substitution reactions, enhancing its biological activity .

Studies have shown that 4-(4-Fluorophenyl)-3-piperidinemethanol exhibits significant biological activity, particularly in the context of antidepressant effects. It is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). The fluorine atom enhances the compound's binding affinity to serotonin transporters, potentially increasing its efficacy in treating depression and anxiety disorders .

The synthesis of 4-(4-Fluorophenyl)-3-piperidinemethanol can be achieved through several methods:

  • Starting from Piperidine Derivatives: The synthesis often begins with commercially available piperidine derivatives, which are then modified through various chemical transformations including reduction and substitution reactions .
  • Fluorination Techniques: Fluorination is typically introduced early in the synthesis process to ensure optimal incorporation into the final product. This can involve using fluorinating agents under controlled conditions to minimize by-products .
  • Multi-step Synthesis: A common approach involves multiple steps including protection-deprotection strategies, followed by functionalization to achieve the desired hydroxymethyl and fluorophenyl groups .

4-(4-Fluorophenyl)-3-piperidinemethanol has several potential applications:

  • Pharmaceutical Development: It is primarily investigated for its antidepressant properties and may serve as a lead compound for developing new SSRIs or related medications .
  • Research Tool: The compound can be used in biochemical assays to study serotonin transport mechanisms and receptor interactions.

Interaction studies indicate that 4-(4-Fluorophenyl)-3-piperidinemethanol interacts effectively with serotonin transporters. Its structural similarity to paroxetine suggests that it may share similar pharmacodynamics, influencing serotonin levels in the brain. Additionally, studies have shown that modifications to its structure can significantly affect its binding affinity and biological activity .

Several compounds share structural similarities with 4-(4-Fluorophenyl)-3-piperidinemethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine105812-81-50.96
4-(4-Fluorophenyl)piperidine hydrochloride6716-98-90.85
4-(4-Fluorophenyl)piperidin-4-ol hydrochloride3929-30-40.83
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-ylmethanol201855-60-9Unique

Uniqueness

What sets 4-(4-Fluorophenyl)-3-piperidinemethanol apart from similar compounds is its specific combination of functional groups and stereochemistry, which contribute to its distinct pharmacological profile. Its ability to interact with serotonin transporters while maintaining structural integrity makes it a promising candidate for further research in antidepressant therapies.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol

Dates

Modify: 2023-08-19

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